2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features both a pyrazole and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of a pyrazole derivative with a nitrophenyl ethanone derivative. Common synthetic routes may include:
Nitration: Introduction of nitro groups into the aromatic ring.
Condensation Reactions: Combining smaller molecules to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: From reduction of nitro groups.
Hydroxylated Derivatives: From oxidation reactions.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use as a pharmacophore in drug design.
Biochemical Studies: As a probe in studying enzyme mechanisms.
Medicine
Drug Development: Potential therapeutic applications due to its unique structure.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one: Lacks the nitro group on the phenyl ring.
1-(4-Nitrophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Different positioning of the nitro group.
Uniqueness
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of nitro groups on both the pyrazole and phenyl rings, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-10(7-13-6-5-11(12-13)15(19)20)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWARCRJKFBADLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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